N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide
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Description
The compound "N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide" is a furan-2-carboxamide derivative, which is a class of compounds known for their diverse biological activities. The papers provided discuss various furan-2-carboxamide derivatives and their synthesis, characterization, and biological activities, including antibacterial, antitumor, and antiallergic properties.
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . Similarly, other derivatives, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, were synthesized and characterized using various techniques including FT-IR, NMR, and HR-MS . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The structural analysis is often performed using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Furan-2-carboxamide derivatives undergo various chemical reactions, including cross-coupling reactions to form arylated analogues . These reactions are facilitated by catalysts such as triphenylphosphine palladium and bases like K3PO4. The reactivity of these compounds is essential for their biological activity and potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The thermal decomposition of these compounds has been investigated using thermogravimetry, providing insights into their stability under different conditions . Additionally, the antioxidant and antitumor activities of these compounds are evaluated using assays like DPPH, ABTS, and MTT .
Scientific Research Applications
Fluorescent Chemosensor Development
Application
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, similar in structure to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide, was developed for the detection of Cd2+ and CN− ions. This chemosensor showed potential in bio-imaging applications in live cells and zebrafish larvae, demonstrating its utility in biological research and environmental monitoring (Ravichandiran et al., 2020).
Synthesis and Characterization
Application
The synthesis and properties of compounds structurally related to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide, like N-(Quinolin-6-yl)furan-2-carboxamide, have been studied. These compounds are involved in various chemical reactions and are useful in the development of novel chemical entities for diverse applications, including materials science and pharmaceutical research (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Antioxidant Activities
Application
Compounds featuring a furan-2-carboxamide moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide insights into the potential use of such compounds in the development of new therapeutic agents with antibacterial and antioxidant properties (Zanatta et al., 2007).
Drug Development and Molecular Interaction Studies
Application
N-(4-Bromophenyl)furan-2-carboxamide and its analogues have been synthesized and investigated for their antibacterial activities against drug-resistant bacteria. Molecular docking studies and simulations were conducted to understand their interaction with bacterial proteins, highlighting the potential for developing new antibacterial drugs (Siddiqa et al., 2022).
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFMOFVWGMOIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide |
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